molecular formula C9H9N3 B1343275 3-Methylquinoxalin-5-amine CAS No. 19031-43-7

3-Methylquinoxalin-5-amine

Cat. No.: B1343275
CAS No.: 19031-43-7
M. Wt: 159.19 g/mol
InChI Key: TXZGIJQANGIGSE-UHFFFAOYSA-N
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Description

3-Methylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, characterized by the presence of a methyl group at the third position and an amine group at the fifth position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 3-Methylquinoxalin-5-amine involves the reduction of 2-methyl-8-nitroquinoxaline. The process typically includes the following steps :

  • Dissolving 2-methyl-8-nitroquinoxaline in methanol.
  • Adding a 20% aqueous solution of titanium trichloride dropwise at 0°C.
  • Warming the reaction solution to room temperature and stirring for an additional hour.
  • Concentrating the mixture under reduced pressure.
  • Neutralizing the resultant with an aqueous sodium carbonate solution.
  • Extracting the mixture with ethyl acetate.
  • Drying the organic layers over magnesium sulfate, filtering, and concentrating under reduced pressure.
  • Purifying the residue by silica gel column chromatography using chloroform as the eluent.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Methylquinoxalin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further modify the quinoxaline ring.

    Substitution: The amine group allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-Methylquinoxalin-5-amine has a wide range of applications in scientific research :

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Quinoxaline derivatives are being explored for their potential use in treating various diseases, including cancer, AIDS, and schizophrenia.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylquinoxalin-5-amine involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, quinoxaline derivatives have been shown to inhibit bacterial and fungal growth by interfering with their metabolic pathways. Additionally, they can modulate the activity of neurotransmitters, making them potential candidates for treating neurological disorders.

Comparison with Similar Compounds

    Quinoxaline: The parent compound of 3-Methylquinoxalin-5-amine, lacking the methyl and amine groups.

    2-Methylquinoxaline: A derivative with a methyl group at the second position.

    5-Nitroquinoxaline: A derivative with a nitro group at the fifth position.

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group on the quinoxaline ring. This combination enhances its chemical reactivity and biological activity compared to other quinoxaline derivatives.

Properties

IUPAC Name

3-methylquinoxalin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZGIJQANGIGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311246
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19031-43-7
Record name 3-Methyl-5-quinoxalinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19031-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-quinoxalinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-8-nitroquinoxaline (3.50 g) in MeOH (350 mL) was added dropwise a 20% aqueous solution of titanium trichloride (88.64 g) at 0° C. After the addition, the reaction solution was warmed to room temperature, and the mixture was stirred for another hour, and then concentrated under reduced pressure. The resultant was neutralized by addition of an aqueous sodium carbonate solution, and the mixture was extracted five times with ethyl acetate (200 mL). The organic layers were combined, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform) to give 2-methyl-8-aminoquinoxaline (2.27 g, 77%) as red oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
88.64 g
Type
catalyst
Reaction Step One

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